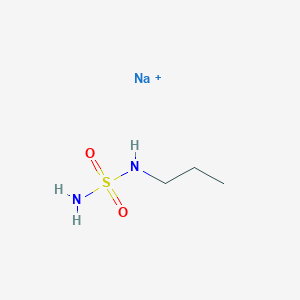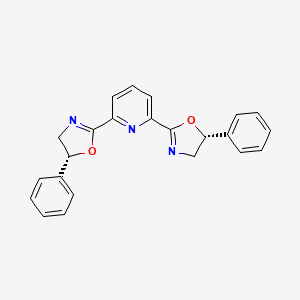![molecular formula C11H20N2O3 B8092056 tert-Butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B8092056.png)
tert-Butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate: is a complex organic molecule. It features a tert-butyl group attached to an octahydropyrrolo[3,4-b]morpholine structure, with a carboxylate functional group. Compounds like this are of great interest in the fields of medicinal chemistry and synthetic organic chemistry due to their potential biological activities and structural complexity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate typically involves several steps:
Cyclization: : The formation of the pyrrolo[3,4-b]morpholine core can be achieved through a cyclization reaction.
Substitution: : tert-Butyl groups are often introduced via nucleophilic substitution reactions.
Esterification: : The carboxylate group can be formed by esterification of the corresponding acid.
Industrial Production Methods: : The large-scale production involves optimization of reaction conditions for higher yields and purity. This typically includes:
Catalysis: : Using catalysts to improve reaction efficiency.
Purification: : Employing techniques like recrystallization or chromatography for product purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound may undergo oxidation to introduce additional functional groups.
Reduction: : Reduction can occur at the carboxylate group, converting it to an alcohol.
Substitution: : Substitution reactions are possible at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidizing agents: : Like KMnO₄ or CrO₃.
Reducing agents: : Such as LiAlH₄ or NaBH₄.
Nucleophiles and electrophiles: : For substitution reactions under various conditions.
Major Products
Oxidized products: : Depending on the site of oxidation.
Reduced products: : Typically alcohols.
Substituted products: : With various functional groups attached.
Aplicaciones Científicas De Investigación
Chemistry
As a building block for more complex molecules.
In the development of new synthetic methodologies.
Biology
Studied for potential biological activity, such as enzyme inhibition.
Medicine
Investigated for therapeutic properties, potentially in drug development.
Industry
Used in the synthesis of fine chemicals and materials science.
Mecanismo De Acción
The exact mechanism of action for biological or medicinal purposes can involve:
Molecular Targets: : Binding to specific proteins or enzymes.
Pathways: : Modulation of biochemical pathways, possibly affecting cellular processes.
Comparación Con Compuestos Similares
When compared to other similar compounds like:
tert-Butyl (4R,7R)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate
tert-Butyl (4S,7R)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate
The unique configuration of the (4aS,7aS) stereoisomer can lead to different chemical reactivity and biological activity. Its uniqueness lies in the spatial arrangement, affecting how it interacts with other molecules.
That’s the lowdown on tert-Butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate. Any other compounds you’re curious about?
Propiedades
IUPAC Name |
tert-butyl (4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXXIKSVHUSTOA-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@H](C1)OCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,2'R,3R,3'R)-4,4'-Di(anthracen-9-yl)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B8091995.png)
![(2S,2'S,3S,3'S)-4,4'-Di(anthracen-9-yl)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B8091996.png)


![(S)-[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B8092023.png)
![(2S,3S)-3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B8092035.png)

![4-Bromo-2-methyl-2H-pyrazolo[3,4-C]pyridine](/img/structure/B8092048.png)
![2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B8092061.png)
![tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclopentane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate](/img/structure/B8092067.png)
